molecular formula C12H9ClN2O2 B13140092 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid

Cat. No.: B13140092
M. Wt: 248.66 g/mol
InChI Key: PQQYWFUFDUTEGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings and a chloro substituent, making it a valuable intermediate in various chemical syntheses. It is used in the development of pharmaceuticals, agrochemicals, and other fine chemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid is unique due to its dual pyridine ring structure and the presence of both a chloro substituent and an acetic acid moiety. This combination of features makes it a versatile intermediate in various chemical syntheses and enhances its potential in pharmaceutical development .

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-(2-chloro-5-pyridin-4-ylpyridin-4-yl)acetic acid

InChI

InChI=1S/C12H9ClN2O2/c13-11-5-9(6-12(16)17)10(7-15-11)8-1-3-14-4-2-8/h1-5,7H,6H2,(H,16,17)

InChI Key

PQQYWFUFDUTEGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=C2CC(=O)O)Cl

Origin of Product

United States

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